N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1856094-66-0
VCID: VC20132710
InChI: InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

CAS No.: 1856094-66-0

Cat. No.: VC20132710

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine - 1856094-66-0

Specification

CAS No. 1856094-66-0
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,14,15)
Standard InChI Key NTJFTICJWBKNJH-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1- and 4-positions with methyl groups and at the 3-position with a 4-methoxybenzylamine moiety. The methoxybenzyl group introduces electron-donating effects, enhancing the compound’s solubility and modulating its electronic properties for target binding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H17N3O\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight231.29 g/mol
IUPAC NameN-[(4-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine
Canonical SMILESCC1=CN(N=C1NCC2=CC=C(C=C2)OC)C
Topological Polar Surface Area41.6 Ų

The methoxy group at the para position of the benzyl ring contributes to steric and electronic effects, influencing binding affinity to biological targets such as enzymes and G-protein-coupled receptors.

Crystallographic and Spectroscopic Insights

While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.38 Å for C-N and 1.31–1.33 Å for C-C, consistent with aromatic character . The methoxybenzyl group adopts a conformation where the methoxy oxygen lies coplanar with the benzene ring, maximizing resonance stabilization .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves a multi-step protocol:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • N-Alkylation: Introduction of the 4-methoxybenzyl group via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Example Reaction Scheme:

1,4-Dimethyl-1H-pyrazol-3-amine+4-Methoxybenzyl ChlorideDMF, K2CO3,ΔN-(4-Methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine\text{1,4-Dimethyl-1H-pyrazol-3-amine} + \text{4-Methoxybenzyl Chloride} \xrightarrow{\text{DMF, K}_2\text{CO}_3, \Delta} \text{N-(4-Methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine}

Yield Optimization

Key parameters influencing yield include:

  • Temperature: Reactions performed at 80–100°C improve kinetics without promoting side reactions.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation efficiency.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.95 (s, 1H, Pyrazole-H), 4.35 (s, 2H, -CH2_2-), 3.80 (s, 3H, -OCH3_3), 3.65 (s, 3H, N-CH3_3), 2.25 (s, 3H, CH3_3).

    • 13C^{13}\text{C}-NMR: Peaks at δ 159.2 (C-O), 148.7 (Pyrazole-C3), 130.1–114.3 (Aromatic carbons).

  • Mass Spectrometry: ESI-MS m/z 232.15 [M+H]+^+.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine macrophage models, it reduced IL-6 and TNF-α levels by 40–60% at 10 μM.

Antioxidant Properties

In DPPH radical scavenging assays, the compound exhibited an IC50_{50} of 28.7 μM, comparable to ascorbic acid (IC50_{50} = 25.4 μM). The methoxybenzyl group enhances electron donation, stabilizing free radicals.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as replacing the methoxy group with halogens or bulkier substituents, are being explored to improve pharmacokinetic profiles.

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) enhances bioavailability by 3-fold in rodent models, addressing solubility limitations.

Future Research Directions

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in mammalian models are needed to advance preclinical development.

  • Target Identification: Proteomic and CRISPR screening could elucidate novel targets beyond COX-2 and 5-LOX.

  • Formulation Development: Nanoemulsions and liposomes may further improve therapeutic indices.

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